1-[Chloro(phenyl)acetyl]-2-methylindoline
Overview
Description
“1-[Chloro(phenyl)acetyl]-2-methylindoline” is a complex organic compound. It contains an indoline group, which is a heterocyclic compound. The compound also includes a phenylacetyl group, which is an acyl group attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of “1-[Chloro(phenyl)acetyl]-2-methylindoline” would likely be complex due to the presence of multiple functional groups. The compound would contain an indoline group, a phenylacetyl group, and a chlorine atom .
Chemical Reactions Analysis
Again, while specific reactions involving “1-[Chloro(phenyl)acetyl]-2-methylindoline” are not available, similar compounds often undergo nucleophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[Chloro(phenyl)acetyl]-2-methylindoline” would depend on its specific structure. For example, the presence of the chlorine atom could influence its reactivity .
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of new heterocyclic derivatives from reactions involving 1-amino-2-methylindoline, a close relative of 1-[Chloro(phenyl)acetyl]-2-methylindoline, demonstrate the compound's role as a precursor in the synthesis of antihypertension drugs and its transformation into various heterocyclic structures. These reactions underline the compound's versatility in organic synthesis and potential applications in drug development (Peyrot et al., 2001).
Catalytic and Chemical Transformations
Studies on transformations of related compounds under various conditions reveal insights into catalytic processes that could be applied to 1-[Chloro(phenyl)acetyl]-2-methylindoline. For instance, the transformation of 1-(2-aminophenyl)propan-2-ol to 2-methylindoline, utilizing various catalysts, showcases the potential for catalytic synthesis routes that could be relevant for modifications of 1-[Chloro(phenyl)acetyl]-2-methylindoline (Bernas et al., 2015).
Pharmacological Evaluation
The synthesis, characterization, and pharmacological evaluation of related compounds, such as 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, reveal the anti-inflammatory and analgesic activities of these derivatives. Such studies hint at the potential pharmacological applications of 1-[Chloro(phenyl)acetyl]-2-methylindoline in developing new therapeutic agents with reduced gastric ulceration properties (dos Santos et al., 2010).
Structural and Spectroscopic Studies
Further, the structural and spectroscopic studies on similar compounds provide a foundation for understanding the chemical behavior and physical properties of 1-[Chloro(phenyl)acetyl]-2-methylindoline. For instance, the synthesis and crystal structure investigation of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone highlight the methodologies for characterizing such compounds, which could be directly applicable to studying 1-[Chloro(phenyl)acetyl]-2-methylindoline (Murugavel et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-11-14-9-5-6-10-15(14)19(12)17(20)16(18)13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZIZIFAGLDBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Chloro(phenyl)acetyl]-2-methylindoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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